2-Bromo-2-ethyl-3-methylbutanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

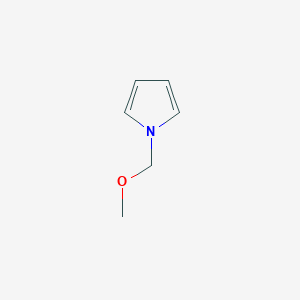

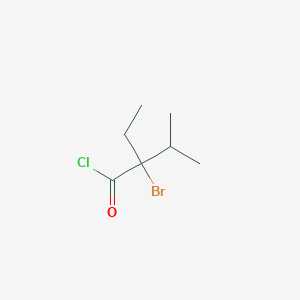

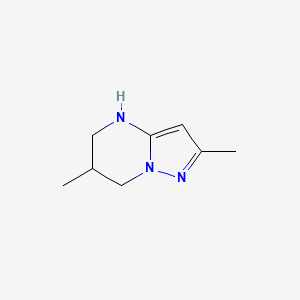

2-Bromo-2-ethyl-3-methylbutanoyl chloride is a chemical compound with the molecular formula C7H12BrClO . It has a molecular weight of 227.53 .

Molecular Structure Analysis

The InChI code for 2-Bromo-2-ethyl-3-methylbutanoyl chloride is 1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3 . This indicates that the molecule consists of a bromine atom and a chlorine atom attached to a carbon backbone, along with an oxygen atom forming a carbonyl group .Scientific Research Applications

Nucleophilic Solvent Participation

Research on the solvolysis of tertiary bromoalkanes, including compounds similar to 2-Bromo-2-ethyl-3-methylbutanoyl chloride, highlights the role of nucleophilic solvent participation in these reactions. Such studies are critical for understanding the mechanisms of solvolysis reactions and the influence of solvent on reaction pathways (Liu, Hou, & Tsao, 2009).

Ionic Liquid-Catalyzed Alkylation

The alkylation of isobutane with 2-butene in ionic liquid media demonstrates the versatility of ionic liquids as catalysts in organic synthesis. Studies on this topic help in exploring more sustainable and efficient catalytic systems for alkylation reactions, which are fundamental in producing high-octane fuels and other valuable chemical intermediates (Yoo, Namboodiri, Varma, & Smirniotis, 2004).

Intramolecular Hydride Shift Polymerization

Investigations into the polymerization of 3-methylbutene-1 using aluminium chloride and bromide catalysts provide insights into the effects of temperature, monomer concentration, and catalyst choice on polymer molecular weight and structure. Such research is vital for the development of novel polymeric materials with tailored properties (Kennedy, Schulz, Squires, & Thomas, 1965).

Vibrational Analysis of Tertiary Alkyl Bromides

The vibrational analysis of tertiary alkyl bromides, including compounds structurally related to 2-Bromo-2-ethyl-3-methylbutanoyl chloride, aids in understanding their molecular conformations and dynamics. This type of research is foundational in the fields of spectroscopy and molecular physics, providing valuable data for the identification and characterization of organic compounds (Crowder, Richardson, & Gross, 1980).

Mechanism of Action

Mode of Action

Halogenated compounds like this often participate in nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic center in the halogenated compound. The bromine atom in 2-Bromo-2-ethyl-3-methylbutanoyl chloride is likely to be involved in such reactions .

Biochemical Pathways

Halogenated compounds can influence a variety of biochemical processes, including protein synthesis and dna replication, due to their reactivity with biological molecules .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (22753) and predicted density (1369 g/cm3), may influence its pharmacokinetic behavior .

Result of Action

Given its potential reactivity with biological molecules, it could cause modifications in protein structure or dna sequence, potentially leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2-ethyl-3-methylbutanoyl chloride. Factors such as temperature, pH, and the presence of other reactive substances can affect the compound’s reactivity and stability .

properties

IUPAC Name |

2-bromo-2-ethyl-3-methylbutanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrClO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCEKCQFOOJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)(C(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-ethyl-3-methylbutanoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)

![6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2757972.png)

![2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2757975.png)

![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)